2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
Description
Structural Context and Classification as an Alpha-Bromoketone
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is structurally characterized by a central ethanone (B97240) core. One side of the carbonyl group is attached to a 3,5-dimethoxyphenyl ring, and the other side is a brominated methyl group (-CH2Br). The defining feature is the bromine atom located on the "alpha" (α) carbon—the carbon atom directly bonded to the carbonyl group. This specific placement classifies the molecule as an α-bromoketone.
The presence of the bromine atom, an electronegative halogen, on the α-carbon significantly influences the molecule's electronic properties and reactivity. It renders the α-carbon electrophilic and susceptible to attack by nucleophiles.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrO₃ |
| Molar Mass | 259.10 g/mol |
| Structure | A phenyl ring with methoxy (B1213986) groups at positions 3 and 5, attached to a carbonyl group which is bonded to a bromomethyl group. |
| Classification | Alpha-Bromoketone, Aromatic Ketone |
Broader Significance of Alpha-Halogenated Ketones in Organic Synthesis
Alpha-halogenated ketones, in general, are highly valuable synthetic intermediates due to their dual reactivity. wikipedia.org They contain two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.org This bifunctionality allows them to participate in a wide array of chemical transformations.
The primary significance of the α-halogen is its function as a good leaving group in nucleophilic substitution reactions. youtube.com The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov This reactivity allows for the introduction of various functional groups at the alpha position through Sₙ2 reactions. youtube.com
Furthermore, α-halo ketones are key precursors for the synthesis of other important molecular structures. fiveable.me For instance, they can undergo dehydrobromination when treated with a base to form α,β-unsaturated ketones, a valuable class of compounds in their own right. libretexts.orgopenstax.orglibretexts.org They are also foundational building blocks for the synthesis of various heterocyclic compounds, such as thiazoles, pyrroles, and imidazoles. wikipedia.orgnih.gov The enhanced reactivity of α-halogenated ketones compared to their corresponding alkyl halide counterparts is a cornerstone of their utility in synthetic chemistry. nih.gov
Table 2: Key Reactions of Alpha-Halogenated Ketones
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution (Sₙ2) | Various Nucleophiles (e.g., CN⁻, N₃⁻, amines) | α-Substituted Ketones | Introduces diverse functional groups. youtube.com |
| Elimination (Dehydrohalogenation) | Base (e.g., Pyridine) | α,β-Unsaturated Ketones | Creates conjugated systems. libretexts.orgopenstax.org |
| Favorskii Rearrangement | Base (e.g., OH⁻, OR⁻) | Carboxylic Acid Derivatives | Carbon skeleton rearrangement. wikipedia.org |
| Heterocycle Synthesis | Thioamides, Thioureas | Thiazoles, Aminothiazoles | Forms five-membered rings. wikipedia.orgnih.gov |
Historical Development and Initial Syntheses of Related Dimethoxyphenyl Ketones
The synthesis of aromatic ketones, including dimethoxyphenyl derivatives, has historically been dominated by methods such as the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For dimethoxybenzene derivatives, this approach allows for the direct introduction of an acetyl group to form the corresponding acetophenone (B1666503) precursor.
The subsequent step, the introduction of the bromine atom at the alpha position, is a classic example of ketone halogenation. wikipedia.org This reaction can be performed under acidic or basic conditions. libretexts.org Acid-catalyzed halogenation is particularly common for preparing monohalogenated ketones and proceeds through an enol intermediate. libretexts.orgopenstax.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.orglibretexts.org The enol then acts as a nucleophile, attacking the electrophilic bromine to yield the α-bromo ketone. masterorganicchemistry.com
Early methods for the bromination of acetophenones often used molecular bromine in solvents like acetic acid or chloroform (B151607). openstax.orgprepchem.comorgsyn.org For instance, the synthesis of the related compound 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860) has been achieved by reacting 3,4-dimethoxyacetophenone with bromine in chloroform. prepchem.comchemicalbook.com Similar strategies, involving the reaction of the precursor ketone with a brominating agent, are employed for the synthesis of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBYPJUERJZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373642 | |
| Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50841-50-4 | |
| Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 1 3,5 Dimethoxyphenyl Ethanone
Regioselective Bromination of Acetophenone (B1666503) Precursors
The most direct and widely employed route to 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone involves the regioselective bromination of the α-carbon of 3',5'-Dimethoxyacetophenone (B1266429). This transformation requires precise control to prevent bromination of the activated aromatic ring.
Bromination of 3',5'-Dimethoxyacetophenone
The α-bromination of acetophenones is typically achieved through an acid-catalyzed enolization followed by electrophilic attack by a bromine source. The presence of two methoxy (B1213986) groups on the aromatic ring of the precursor, 3',5'-Dimethoxyacetophenone, enhances the electron density of the ring, making competitive aromatic bromination a potential side reaction that must be carefully managed.
The classical approach to α-bromination involves the use of molecular bromine (Br₂) in a suitable organic solvent. The reaction of acetophenone with bromine in a methylene (B1212753) chloride solvent proceeds through the enol form. An electrophilic bromonium ion adds to the carbon-carbon double bond of the enol, and a subsequent loss of a proton from the cyclic bromonium intermediate yields the α-bromo ketone. bldpharm.com For instance, the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone is achieved by the dropwise addition of a solution of bromine in chloroform (B151607) to a solution of 1-(3,4-dimethoxyphenyl)-1-ethanone in chloroform over several hours. google.com
This method's effectiveness is often influenced by the solvent and reaction conditions. While effective, the use of liquid bromine presents significant handling hazards due to its high toxicity and corrosive nature. researchgate.net
To circumvent the hazards associated with molecular bromine, N-Bromosuccinimide (NBS) has emerged as a preferred reagent for α-bromination. researchgate.net NBS is a crystalline solid that is easier and safer to handle than liquid bromine. libretexts.org It serves as a source of electrophilic bromine, particularly under acidic or radical conditions. The byproduct of the reaction, succinimide, is readily recovered and can be recycled, adding to the environmental acceptability of this method.
The reaction of acetophenone with NBS in acetonitrile (B52724), catalyzed by p-toluenesulphonic acid, can produce α-bromoacetophenone in high yields. researchgate.net This method is often favored for its selectivity and milder reaction conditions compared to using molecular bromine. researchgate.net
Acid catalysis is crucial for the α-bromination of ketones as it facilitates the formation of the enol intermediate, which is the reactive species towards the electrophilic bromine. scirp.org The rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step. scirp.org
Various acids have been employed as catalysts, with p-Toluenesulphonic acid (p-TsOH) being a common choice. researchgate.nettandfonline.com Sulfuric acid has also been used as a supporting electrolyte in electrochemical bromination methods. nih.gov Studies have shown that protic acids like p-TsOH and trifluoroacetic acid (TFA) can give satisfactory results in NBS-mediated bromination. researchgate.net Lewis acids have also been explored as catalysts to promote direct halogenation.
The use of additives can further enhance the efficiency and selectivity of the bromination reaction. For example, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the α-bromination of carbonyl compounds with NBS, offering high yields under mild conditions and short reaction times. researchgate.net
The choice of solvent can significantly impact the outcome of the bromination reaction. Solvents can influence the rate of enolization, the solubility of reagents, and the stability of intermediates. In the context of NBS bromination, a variety of solvents have been investigated.
For the bromination of phenol (B47542) with NBS, the ortho to para product ratio is greatly influenced by the solvent. prepchem.com While acetonitrile is a commonly used solvent in NBS-based aromatic bromination, other solvents like dichloromethane (B109758) have also been found to be effective, in some cases providing excellent selectivity for the desired monobrominated product. prepchem.comorganic-chemistry.org The reaction of benzyltrimethylammonium (B79724) tribromide with 1-(3,4-dimethoxyphenyl)ethanone in a mixed solvent system of dichloromethane and methanol (B129727) also yields the corresponding α-bromo ketone. organic-chemistry.org Ionic liquids have also been explored as recyclable reaction media for the α-bromination of ketones with NBS. tandfonline.com
The following table summarizes the impact of different solvents on the yield of α-bromoacetophenone in a particular study:
| Solvent | Yield (%) |
| Acetonitrile | Lower |
| Diethyl ether | Lower |
| Tetrahydrofuran | Lower |
| n-Hexane | Lower |
| Dichloromethane | High |
| This table is illustrative of general findings on solvent effects and is based on data presented in a study on the α-bromination of acetophenone. organic-chemistry.org |
Indirect Synthesis via Functional Group Transformations
One general strategy for the synthesis of α-bromo ketones involves the transformation of olefins. A mild and selective method for the direct conversion of olefins into the corresponding α-bromo ketones utilizes o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide. Another approach involves the hydration of haloalkynes, catalyzed by gold compounds, which provides a wide range of α-halomethyl ketones.
Furthermore, α-amino ketones can be synthesized from benzylic secondary alcohols and amines in a one-pot reaction using NBS. This process involves the oxidation of the alcohol to a ketone, followed by α-bromination and subsequent nucleophilic substitution by the amine. While not a direct synthesis of the target bromo-compound, this illustrates the versatility of functional group interconversions in accessing related structures.
The following table outlines some general indirect synthetic strategies for α-bromo ketones:
| Starting Material | Key Reagents | Product |
| Olefins | o-Iodoxybenzoic acid (IBX), Tetraethylammonium bromide | α-Bromo ketones |
| Haloalkynes | Gold catalyst | α-Halomethyl ketones |
| Secondary Alcohols | N-Bromosuccinimide (NBS), Amine | α-Amino ketones (via α-bromo ketone intermediate) |
These methodologies showcase the breadth of synthetic strategies available for the preparation of α-bromo ketones. The application of these indirect routes to the specific synthesis of this compound would involve the selection of an appropriate precursor bearing the 3,5-dimethoxyphenyl moiety and subjecting it to the relevant functional group transformation.
One-Pot Strategies from Secondary Alcohols
The reaction is typically carried out using a combination of ammonium (B1175870) bromide (NH₄Br) as the bromine source and Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant. The process is valued for its use of inexpensive, stable, and non-toxic reagents. The versatility of this method has been demonstrated with a wide range of secondary alcohols, including various substituted 1-aryl-1-alkanols. Although the specific conversion of 1-(3,5-dimethoxyphenyl)ethanol (B169568) is not detailed in primary reports, the reaction's broad substrate scope suggests its applicability.
A plausible mechanism involves the initial oxidation of the bromide ion by Oxone to generate a reactive electrophilic bromine species. This species then oxidizes the secondary alcohol to the corresponding ketone. The ketone, in its enol form, rapidly reacts with the electrophilic bromine to yield the final α-bromoketone product.
Table 1: Substrate Scope of One-Pot Synthesis from Secondary Alcohols This table showcases the general applicability of the one-pot synthesis method to various secondary alcohols, as reported in the literature.
| Starting Alcohol | Product | Yield (%) |
|---|---|---|
| 1-Phenylethanol | 2-Bromo-1-phenylethanone | 94 |
| 1-(4-Chlorophenyl)ethanol | 2-Bromo-1-(4-chlorophenyl)ethanone | 92 |
| 1-(4-Nitrophenyl)ethanol | 2-Bromo-1-(4-nitrophenyl)ethanone | 85 |
| 1-(4-Methoxyphenyl)ethanol | 2-Bromo-1-(4-methoxyphenyl)ethanone | 90 |
| Cyclohexanol | 2-Bromocyclohexanone | 88 |
Conversion from Olefinic Precursors via Oxidative Bromination
The direct conversion of olefinic precursors, such as styrenes, into α-bromo ketones represents another advanced and atom-economical approach. chemrevlett.com This transformation, known as oxidative bromination or vicinal oxybromination, is synthetically more advantageous than routes starting from acetophenones, as styrenes are often less expensive and readily available. lookchem.com
Several methods have been established for this direct conversion. One notable green chemistry approach involves a potassium persulfate (K₂S₂O₈)-mediated tandem hydroxybromination and oxidation of styrenes using potassium bromide (KBr) in water. rsc.orgresearchgate.net This reaction proceeds under mild conditions (e.g., 60 °C) and demonstrates excellent functional group compatibility. rsc.org The proposed mechanism involves the formation of a bromohydrin intermediate, which is subsequently oxidized to the phenacyl bromide. researchgate.net
Other effective systems for the oxidative bromination of styrenes include the use of N-bromosuccinimide (NBS) in combination with an oxidant like o-iodoxybenzoic acid (IBX) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). lookchem.comnih.gov These modern protocols avoid the use of hazardous liquid bromine and often provide high yields and selectivity for the desired α-bromo ketone product. lookchem.com
Innovative Synthetic Approaches and Process Optimization
Innovation in chemical synthesis extends to process optimization, where methodologies like continuous flow chemistry and the application of green chemistry principles are paramount. These approaches aim to enhance safety, reduce environmental footprint, and facilitate large-scale production.
Continuous Flow Chemistry for Enhanced Efficiency and Scalability
Continuous flow chemistry has emerged as a powerful tool for process intensification and the synthesis of α-bromo ketones. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity compared to traditional batch processes. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, which is critical for managing highly exothermic bromination reactions.
A continuous flow procedure for the α-bromination of acetophenone, a close structural analog to 3,5-dimethoxyacetophenone, has been successfully developed. In this setup, a solution of the ketone is mixed with a brominating agent (e.g., liquid bromine or HBr/H₂O₂) in a microreactor or a tube reactor. The precise control over stoichiometry and residence time in the reactor minimizes the formation of byproducts, such as di-brominated or ring-brominated compounds. nih.gov This high degree of control and automation makes continuous flow synthesis an ideal platform for the safe, efficient, and scalable industrial production of this compound.
Green Chemistry Principles in Synthetic Route Design (e.g., Ammonium Bromide/Oxone System)
The application of green chemistry principles is evident in the design of modern synthetic routes to this compound. A prime example is the use of the ammonium bromide/Oxone system for the oxidative bromination of the corresponding ketone, 1-(3,5-dimethoxyphenyl)ethanone. This method stands out as an environmentally safe, efficient, and economical alternative to traditional bromination techniques that often rely on hazardous reagents like elemental bromine and chlorinated solvents.
The NH₄Br/Oxone system utilizes water or aqueous methanol as the solvent, significantly reducing the environmental impact. Ammonium bromide serves as a stable and solid source of bromide, while Oxone is a non-toxic and powerful oxidant. The reaction proceeds at ambient temperatures and typically does not require a catalyst. This protocol not only avoids the use of harsh chemicals but also demonstrates high atom economy and generates minimal waste, aligning perfectly with the core tenets of green chemistry.
Table 2: Green Chemistry Advantages of the NH₄Br/Oxone System
| Principle of Green Chemistry | Advantage of the NH₄Br/Oxone System |
|---|---|
| Prevention | Reduces waste by avoiding the need to isolate intermediate ketones (in one-pot synthesis from alcohols). |
| Atom Economy | High efficiency in incorporating the bromine atom into the final product. |
| Less Hazardous Chemical Syntheses | Avoids the use of toxic and corrosive liquid bromine. |
| Safer Solvents and Auxiliaries | Utilizes water or aqueous methanol instead of hazardous chlorinated solvents. |
| Energy Efficiency | Reactions are often conducted at ambient temperature, reducing energy consumption. |
| Use of Renewable Feedstocks | Applicable to precursors that can be derived from renewable sources. |
Comprehensive Reactivity and Chemical Transformations of 2 Bromo 1 3,5 Dimethoxyphenyl Ethanone
Nucleophilic Substitution Reactions at the Alpha-Carbon
The most prominent feature of α-haloketones like 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is the high reactivity of the α-carbon towards nucleophiles. The adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the bromine atom an excellent leaving group in nucleophilic substitution reactions.
Mechanism and Scope of Nucleophilic Displacement of Bromine
The displacement of the bromine atom in this compound typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this process, the incoming nucleophile attacks the α-carbon from the side opposite to the carbon-bromine bond. This backside attack leads to a transition state where the nucleophile and the leaving group (bromide ion) are both partially bonded to the α-carbon. As the new bond forms, the carbon-bromine bond breaks, resulting in an inversion of stereochemistry at the α-carbon if it is a chiral center.
The reactivity of α-haloketones in Sɴ2 reactions is considerably greater than that of corresponding alkyl halides. This enhanced reactivity is attributed to the inductive effect of the neighboring carbonyl group, which polarizes the carbon-bromine bond and increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack. The scope of this reaction is broad, encompassing a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Thioureas)
Nitrogen-based nucleophiles readily react with this compound to form a variety of important nitrogen-containing compounds. For instance, reactions with primary and secondary amines lead to the formation of α-amino ketones, which are versatile building blocks for synthesizing biologically active molecules.
A particularly significant reaction is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone condenses with a thiourea (B124793) or thioamide. The reaction of this compound with thiourea, for example, would proceed through initial nucleophilic attack by the sulfur atom of the thiourea on the α-carbon, displacing the bromide. This is followed by an intramolecular cyclization and dehydration to yield a 2-amino-4-(3,5-dimethoxyphenyl)thiazole. This reaction is a cornerstone in the synthesis of thiazole rings, which are core structures in many pharmaceutical compounds.
| Nucleophile | Reagent Example | Product Type | Reaction Name |
| Thiourea | Thiourea (H₂NCSNH₂) | 2-Aminothiazole | Hantzsch Thiazole Synthesis |
| Amine | Primary or Secondary Amine (RNH₂ or R₂NH) | α-Amino ketone | Nucleophilic Substitution |
Reactions with Oxygen and Sulfur-Containing Nucleophiles (e.g., Thiols)
Oxygen and sulfur nucleophiles also effectively displace the bromide from the α-position. Thiols (mercaptans) react to form α-thio ketones, also known as α-mercapto ketones. This reaction involves the attack of the sulfur atom of the thiol on the electrophilic α-carbon. These products are valuable intermediates in organic synthesis.
Similarly, oxygen-containing nucleophiles can be employed. For example, the reaction with carboxylates can yield α-acyloxy ketones. In reactions with phenols or other hydroxy-aromatic compounds, α-haloketones can serve as precursors for the synthesis of fused heterocyclic systems like benzofurans.
| Nucleophile | Reagent Example | Product Type |
| Thiol | Ethanethiol (CH₃CH₂SH) | α-Thio ketone |
| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acyloxy ketone |
| Phenol (B47542) | Phenol (C₆H₅OH) | α-Phenoxy ketone |
Formation of Alpha-Substituted Ketones
The overarching outcome of the nucleophilic substitution reactions at the alpha-carbon of this compound is the formation of a diverse array of alpha-substituted ketones. The bromine atom serves as a placeholder that can be readily replaced by a variety of functional groups introduced by the nucleophile. This versatility makes α-bromo ketones, including the title compound, powerful synthetic intermediates. By choosing the appropriate nitrogen, oxygen, or sulfur nucleophile, chemists can strategically introduce desired functionalities at the α-position, paving the way for the synthesis of more complex molecular architectures.
Carbonyl Group Reactivity and Transformations
While the α-carbon is a primary site of reactivity, the carbonyl group itself can undergo characteristic chemical transformations. These reactions can often be performed selectively, leaving the carbon-bromine bond intact under appropriate conditions.
Reduction of the Ketone Moiety to Alcohols
The ketone functionality of this compound can be reduced to a secondary alcohol, yielding a 2-bromo-1-(3,5-dimethoxyphenyl)ethanol, a type of compound known as a halohydrin. nih.gov This transformation is typically achieved using mild reducing agents that selectively target the carbonyl group without causing reductive cleavage of the carbon-bromine bond.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. nih.govncert.nic.inmasterorganicchemistry.comlibretexts.org It is a source of hydride ions (H⁻) that act as nucleophiles, attacking the electrophilic carbon of the carbonyl group. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which provides a proton to neutralize the resulting alkoxide ion, forming the alcohol. libretexts.org Another method for this reduction is catalytic hydrogenation, although conditions must be carefully controlled to avoid dehalogenation. ncert.nic.in The resulting bromohydrins are valuable synthetic intermediates, as they contain two reactive centers that can be further manipulated. nih.gov
| Reducing Agent | Product | Reaction Type |
| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(3,5-dimethoxyphenyl)ethanol | Carbonyl Reduction |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Bromo-1-(3,5-dimethoxyphenyl)ethanol | Carbonyl Reduction |
Condensation Reactions with Bifunctional Reagents (e.g., Formation of Imines)
The carbonyl group of this compound serves as a key reactive site for condensation reactions with bifunctional nucleophiles. While specific literature detailing the reaction of this compound with bifunctional reagents such as diamines to form imines is not abundant, the general reactivity of α-bromoacetophenones suggests that such transformations are highly feasible.
The reaction would likely proceed through the initial nucleophilic attack of one of the amino groups of a bifunctional reagent, like ethylenediamine, on the electrophilic carbonyl carbon. This is followed by dehydration to form an imine, also known as a Schiff base. The resulting intermediate would still possess a second nucleophilic group, which could then participate in subsequent intramolecular or intermolecular reactions. The general mechanism for imine formation involves the acid-catalyzed addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the imine.
Cyclization and Heterocyclic Ring Formation
The presence of two reactive centers, the electrophilic carbonyl carbon and the carbon bearing the bromine atom, makes this compound an excellent precursor for the synthesis of various heterocyclic systems.
Utilization in the Synthesis of Thiazole Derivatives
This compound is a valuable building block in the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring. asianpubs.org This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide.
The reaction mechanism commences with the nucleophilic sulfur atom of the thioamide attacking the α-carbon and displacing the bromide ion. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The use of this compound in this synthesis leads to the formation of thiazoles bearing a 3,5-dimethoxyphenyl substituent at the 4-position. A closely related compound, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, has been successfully employed in the synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) by reaction with thiourea, highlighting the utility of such substituted phenacyl bromides in generating highly functionalized thiazole derivatives. nih.gov
Table 1: Examples of Reagents Used in Hantzsch Thiazole Synthesis
| Reagent | Resulting Thiazole Derivative |
| Thiourea | 4-(3,5-Dimethoxyphenyl)thiazol-2-amine |
| Substituted Thioamides | 2-Substituted-4-(3,5-dimethoxyphenyl)thiazoles |
Pathways to Other Heterocyclic Scaffolds (e.g., Imidazopyridines, Indoles via Bischler–Möhlau Synthesis)
Beyond thiazoles, this compound is a precursor for other significant heterocyclic scaffolds.
Indoles via Bischler–Möhlau Synthesis: The Bischler–Möhlau indole (B1671886) synthesis utilizes α-bromoacetophenones and an excess of an aniline (B41778) to form 2-arylindoles. wikipedia.orgnih.govchemeurope.com In this reaction, this compound would first react with an aniline to form an α-arylamino ketone. This intermediate, in the presence of excess aniline which also acts as a catalyst, undergoes cyclization and subsequent aromatization to yield an indole. Specifically, the reaction with 3,5-dimethoxyaniline (B133145) would be expected to produce 2-aryl-4,6-dimethoxyindoles, which are of interest in medicinal chemistry. researchgate.netresearchgate.net The reaction mechanism is complex and can proceed through different pathways, but often involves the formation of an imine intermediate. nih.gov
Imidazopyridines: The synthesis of imidazopyridines, a class of fused heterocyclic compounds with a wide range of biological activities, can also be achieved using α-haloketones. The reaction of this compound with a 2-aminopyridine (B139424) derivative would lead to the formation of a 2-aryl-imidazo[1,2-a]pyridine scaffold. asianpubs.org The reaction proceeds by initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the fused imidazole (B134444) ring.
Influence of the 3,5-Dimethoxyphenyl Aromatic Ring on Reactivity
The 3,5-dimethoxyphenyl moiety significantly influences the reactivity of this compound through both electronic and steric effects.
Electronic Effects of Methoxy (B1213986) Groups on Electrophilicity and Nucleophilicity
The two methoxy groups at the meta positions of the phenyl ring exert a strong electron-donating effect through resonance, while also having a weaker electron-withdrawing inductive effect. The net result is an increase in electron density on the aromatic ring.
This electron-donating nature of the 3,5-dimethoxyphenyl group has a nuanced impact on the reactivity of the molecule's two primary electrophilic sites:
Carbonyl Carbon: The electron-donating effect of the ring slightly reduces the electrophilicity of the carbonyl carbon by delocalizing electron density into the carbonyl group. However, this effect is generally not substantial enough to prevent nucleophilic attack at this position, as seen in the formation of various heterocyclic compounds.
α-Carbon: The primary reaction at the α-carbon is nucleophilic substitution (an SN2 reaction), where the bromide ion is displaced. The electronic nature of the aromatic ring has a less direct, but still influential, role in this reaction. The electron-rich ring can stabilize the transition state of the SN2 reaction to some extent.
Steric Hindrance Considerations in Reaction Pathways
Steric hindrance plays a crucial role in dictating the accessibility of the reactive centers in this compound to incoming nucleophiles.
The primary site for steric considerations is the α-carbon, which is the target for nucleophilic attack in SN2 reactions. The bulky 3,5-dimethoxyphenyl group, adjacent to the carbonyl and in proximity to the α-carbon, can sterically hinder the approach of nucleophiles. libretexts.orgresearchgate.netresearchgate.net This effect becomes more pronounced with larger, more sterically demanding nucleophiles. While the reaction still proceeds, the rate may be slower compared to less substituted phenacyl bromides. This steric hindrance can influence the choice of reaction conditions, sometimes necessitating higher temperatures or longer reaction times to achieve good yields. For instance, in the Hantzsch thiazole synthesis, the approach of the thioamide to the α-carbon is a critical step that can be affected by the steric bulk of the 3,5-dimethoxyphenyl group.
Table 2: Summary of Influences of the 3,5-Dimethoxyphenyl Group
| Feature | Electronic Effect | Steric Effect |
| Methoxy Groups | Electron-donating through resonance, slightly deactivating the carbonyl group but activating the ring for electrophilic substitution. | Minimal direct steric effect on the α-carbon. |
| Aromatic Ring | Delocalizes electron density, influencing the electrophilicity of adjacent reactive sites. | The overall bulk of the substituted phenyl group can hinder the approach of nucleophiles to the α-carbon. |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides information about the chemical environment of atomic nuclei. For 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate its structure.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the assignment of each signal to specific protons.
The aromatic region of the spectrum is of particular interest. The proton on the C4 position of the phenyl ring is expected to appear as a triplet, while the protons on the C2 and C6 positions would appear as a doublet. The two methoxy (B1213986) groups (-OCH₃) at the C3 and C5 positions are chemically equivalent and would therefore produce a single, sharp signal. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom are also readily identifiable by their characteristic chemical shift.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (C4) | Data not available | t (triplet) | Data not available |
| Ar-H (C2, C6) | Data not available | d (doublet) | Data not available |
| -OCH₃ | Data not available | s (singlet) | N/A |
| -CH₂Br | Data not available | s (singlet) | N/A |
Detailed experimental data for the chemical shifts and coupling constants are not currently available in the public domain to populate this table.
Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) is typically observed at a significantly downfield chemical shift. The aromatic carbons can be distinguished based on their substitution pattern; the carbons bearing the methoxy groups (C3 and C5) will have a different chemical shift from the unsubstituted aromatic carbons (C2, C4, C6) and the carbon attached to the acetyl group (C1). The carbon of the methylene group (-CH₂Br) and the carbons of the methoxy groups (-OCH₃) will also appear at characteristic chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | Data not available |
| C1 | Data not available |
| C2, C6 | Data not available |
| C3, C5 | Data not available |
| C4 | Data not available |
| -CH₂Br | Data not available |
| -OCH₃ | Data not available |
Specific experimental chemical shift values for each carbon atom are not currently available in the public domain to populate this table.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₀H₁₁BrO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
| C₁₀H₁₁⁷⁹BrO₃ | Data not available | Data not available |
| C₁₀H₁₁⁸¹BrO₃ | Data not available | Data not available |
Precise calculated and observed exact mass data are not currently available in the public domain to populate this table.
Fragmentation Pattern Interpretation for Structural Confirmation
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule.
Common fragmentation pathways for α-bromoketones include the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 3,5-dimethoxyphenylacylium ion. Another characteristic fragmentation is the loss of a bromine radical, followed by further fragmentation of the resulting cation. The analysis of the m/z values of these fragment ions allows for the reconstruction of the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the stretching vibration of the carbonyl group (C=O) in an aryl ketone. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would likely be observed in the 1050-1250 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Data not available | Strong |
| Ar C-H | Data not available | Medium-Weak |
| Ar C=C | Data not available | Medium-Weak |
| C-O (Ether) | Data not available | Strong |
| C-Br | Data not available | Medium-Strong |
Specific experimental wavenumber values for the absorption bands are not currently available in the public domain to populate this table.
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For an aromatic ketone like this compound, a reversed-phase HPLC method would typically be employed.
In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the separation. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase effectively retains the moderately polar analyte. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | The composition can be optimized to achieve good resolution and reasonable retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound | The conjugated system of the aromatic ring and carbonyl group allows for sensitive detection. |
| Injection Volume | 10-20 µL | A typical volume for analytical injections. |
GC/MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification. The mass-to-charge ratio of the molecular ion can also confirm the molecular weight of the compound. For halogenated compounds, the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in the mass spectrum provides an additional layer of confirmation.
A summary of a potential GC/MS method is provided in the table below.
| Parameter | Condition | Rationale |
| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) | Provides good separation for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Injection Mode | Split or splitless | Chosen based on the concentration of the analyte. |
| Temperature Program | Ramped temperature program (e.g., initial hold at a lower temperature, followed by a ramp to a higher temperature) | Allows for the separation of compounds with different boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| MS Detection | Full scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification, while SIM offers higher sensitivity for quantification. |
Theoretical and Mechanistic Investigations
Elucidation of Bromination Mechanisms
The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone from its precursor, 3',5'-dimethoxyacetophenone (B1266429), can be achieved through different bromination methods, each with a distinct reaction mechanism. The two primary pathways are acid-catalyzed bromination and radical-mediated bromination using N-Bromosuccinimide (NBS).
Under acidic conditions, the α-bromination of ketones like 3',5'-dimethoxyacetophenone proceeds through an enol intermediate. This mechanism is a classic example of electrophilic aromatic substitution at the α-carbon of a ketone. mdpi.com The reaction can be broken down into two key steps:
Acid-Catalyzed Enolization: The reaction is initiated by the protonation of the carbonyl oxygen of 3',5'-dimethoxyacetophenone by an acid catalyst (e.g., HBr). This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base (such as water or the conjugate base of the acid catalyst) then abstracts an α-proton, leading to the formation of a resonance-stabilized enol intermediate. The presence of two electron-donating methoxy (B1213986) groups on the aromatic ring increases the electron density in the benzene (B151609) ring, which can influence the stability of the enol. wku.edu
Electrophilic Attack: The electron-rich double bond of the enol intermediate then acts as a nucleophile and attacks a molecule of elemental bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and the regeneration of the protonated carbonyl group. A final deprotonation step yields the product, this compound, and regenerates the acid catalyst.
The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, as the enol formation is the rate-determining step.
An alternative and often more selective method for α-bromination is the use of N-Bromosuccinimide (NBS), which involves a free-radical chain mechanism. researchgate.netchadsprep.com This reaction, often initiated by light or a radical initiator like AIBN (Azobisisobutyronitrile), is particularly effective for the bromination of positions adjacent to aromatic rings (benzylic positions). numberanalytics.commasterorganicchemistry.com The mechanism proceeds through the following steps:
Initiation: The process begins with the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present in the reaction mixture, initiated by heat or light, to generate a bromine radical (Br•). numberanalytics.comyoutube.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon of 3',5'-dimethoxyacetophenone. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). masterorganicchemistry.com This benzylic radical is particularly stable due to the delocalization of the unpaired electron over the adjacent aromatic ring. The HBr produced then reacts with NBS to generate a low, steady concentration of molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com The benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com
Termination: The chain reaction is terminated when two radicals combine, or when radicals are quenched by impurities.
The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which minimizes side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.com
Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic level. These methods can complement experimental findings and offer predictive insights.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:
Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy conformation.
Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These calculations can help identify the most electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. rsc.org
Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A small HOMO-LUMO gap generally indicates higher reactivity. For this compound, the LUMO is likely to be centered on the α-carbon-bromine bond, indicating its susceptibility to nucleophilic attack.
The table below illustrates typical data that can be obtained from DFT calculations for a molecule like this compound.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.2 D | Provides information about the polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule can adopt various conformations due to the rotation around single bonds, particularly the bond connecting the carbonyl group to the aromatic ring and the bond between the α-carbon and the carbonyl carbon. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. researchgate.net
Simulate Reaction Dynamics: MD simulations can be used to model the dynamics of the bromination reaction itself, providing insights into the transition states and reaction pathways. This can help in understanding the factors that control the reaction rate and selectivity.
Study Solvent Effects: By including solvent molecules in the simulation, MD can provide a detailed picture of how the solvent influences the conformation and reactivity of the molecule.
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. libretexts.org For the bromination of a series of substituted acetophenones, a QSRR model could be developed to predict the reaction rate based on various molecular descriptors. bohrium.comtubitak.gov.tr
The development of a QSRR model typically involves the following steps:
Data Collection: A dataset of substituted acetophenones with their experimentally determined bromination reaction rates is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the reaction rates.
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
A hypothetical QSRR equation for the bromination of substituted acetophenones might look like this:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett substituent constant, which accounts for the electronic effect of the substituents.
Eₛ is the Taft steric parameter, which accounts for the steric effect of the substituents.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, representing the molecule's electrophilicity.
c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Such a model could be used to predict the reactivity of other substituted acetophenones, including 3',5'-dimethoxyacetophenone, and to gain a deeper understanding of the factors that govern the bromination reaction. nih.gov
Applications in Complex Organic Synthesis
Strategic Intermediate for Multistep Syntheses
As a strategic intermediate, 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone offers chemists a reliable starting point for the construction of intricate molecular frameworks. Its ability to participate in sequential reactions allows for the efficient assembly of complex target molecules.
One of the primary applications of this compound is as a precursor for the synthesis of a wide array of functionalized ketones. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups at the α-position. This allows for the generation of α-amino ketones, α-thio ketones, and other elaborately substituted ketone derivatives, which are themselves important intermediates in organic synthesis.
Table 1: Examples of Functionalized Ketones Derived from this compound
| Nucleophile | Resulting Functional Group at α-position | Class of Functionalized Ketone |
|---|---|---|
| Primary/Secondary Amine | -NRR' | α-Amino Ketone |
| Thiol | -SR | α-Thio Ketone |
| Cyanide | -CN | α-Cyano Ketone |
This table is illustrative of the potential transformations and is based on the general reactivity of α-bromoketones.
This compound is a key starting material for the synthesis of various aromatic and heterocyclic systems. The α-bromoketone moiety is a classic precursor for the construction of five- and six-membered rings through condensation reactions with appropriate binucleophiles. For instance, it can react with thioamides or thioureas to form thiazole (B1198619) rings, a common scaffold in many pharmaceutical agents. Similarly, reactions with amidines can yield imidazole (B134444) derivatives. These reactions, often proceeding through mechanisms like the Hantzsch thiazole synthesis, underscore the compound's utility in building diverse heterocyclic libraries.
Role in Medicinal Chemistry Research
In the quest for new therapeutic agents, medicinal chemists often rely on versatile building blocks to construct novel molecular entities. This compound plays a significant role in this area by providing a scaffold that can be elaborated into potential drug candidates.
The 3,5-dimethoxyphenyl motif is present in a number of biologically active natural products and synthetic compounds. Consequently, this compound is an attractive starting material for the synthesis of precursors to potential pharmacophores. By serving as a template, it allows for the introduction of various functionalities that can interact with biological targets. The synthesis of complex molecules containing the 3,5-dimethoxyphenyl group, often facilitated by this bromo-ketone intermediate, is a common strategy in the development of new therapeutic leads.
While detailed public-domain information on the specific use of this compound in the synthesis of commercial agrochemicals is limited, the structural motifs accessible from this compound are relevant to agrochemical research. The development of new fungicides, herbicides, and insecticides often involves the exploration of novel chemical scaffolds. The ability to generate diverse heterocyclic and functionalized ketone derivatives from this compound makes it a valuable tool for creating libraries of compounds for screening in agrochemical applications.
Future Perspectives and Research Trajectories
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of α-bromoketones often involves the use of molecular bromine, a reagent that poses significant environmental and safety concerns. researchgate.net Furthermore, such methods can exhibit moderate atom economy, as only one of the two bromine atoms is incorporated into the final product. nih.gov Future research is actively moving towards greener and more atom-economical alternatives.
One promising approach is the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst. nih.gov The development of catalytic systems that can efficiently utilize both bromine atoms from Br2 or employ alternative bromine sources with high atom economy is a critical goal. For the synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, research could focus on solid-phase synthesis techniques or flow chemistry, which can offer improved safety, scalability, and reduced waste generation. The use of recyclable catalysts and benign solvents will be paramount in developing truly sustainable synthetic protocols.
Exploration of Novel Catalytic Systems for Alpha-Bromination
The acid-catalyzed α-bromination of ketones is a well-established reaction. nih.gov However, the development of novel catalytic systems offers the potential for improved selectivity, milder reaction conditions, and enhanced functional group tolerance. For the specific case of 1-(3,5-dimethoxyphenyl)ethanone, the electron-donating nature of the methoxy (B1213986) groups can influence the reactivity of the aromatic ring, making selective α-bromination a key challenge.
Future investigations will likely explore a range of catalytic systems, including:
Heterogeneous Catalysts: Solid-supported catalysts, such as acidic resins or metal oxides, can simplify product purification and allow for catalyst recycling, contributing to more sustainable processes.
Organocatalysts: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. chemicalbook.com Exploring chiral organocatalysts for the enantioselective α-bromination of 1-(3,5-dimethoxyphenyl)ethanone could open doors to the synthesis of chiral building blocks for pharmaceuticals.
Photocatalysis: Visible-light-mediated photocatalysis represents a green and efficient method for promoting chemical reactions. prepchem.com The development of photocatalytic systems for the α-bromination of ketones could provide a mild and selective alternative to traditional methods.
Investigation of Undiscovered Reactivity Pathways and Transformations
The reactivity of α-haloketones is well-documented, primarily involving nucleophilic substitution at the α-carbon. chemicalbook.com However, the unique electronic properties imparted by the 3,5-dimethoxyphenyl group in this compound may give rise to novel and undiscovered reactivity pathways.
Future research could explore:
Reactions with Novel Nucleophiles: Investigating the reactions of this compound with a wider range of nucleophiles, including complex natural products and organometallic reagents, could lead to the synthesis of novel molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound can potentially participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Rearrangement Reactions: Under specific conditions, α-bromoketones can undergo rearrangements to form different carbocyclic or heterocyclic systems. Exploring these possibilities with this compound could lead to unexpected and valuable chemical transformations. A notable example of such reactivity is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thiourea (B124793) to form thiazole derivatives. organic-chemistry.orgnih.gov
Advanced Applications in Diverse Fields of Chemical Science beyond Initial Synthetic Utility
While this compound is primarily recognized as a synthetic intermediate, its inherent chemical properties suggest potential for direct applications in various fields of chemical science.
Medicinal Chemistry: The 3,5-dimethoxyphenyl motif is present in a number of biologically active compounds. Research has indicated that this compound itself may possess interesting biological activities, including potential anticancer properties. Its ability to serve as a precursor for antimitotic agents and anticancer hybrids further underscores its importance in this field. The synthesis of thiazole derivatives from this compound is of particular interest, as the thiazole ring is a key component in many pharmacologically active molecules. researchgate.netnih.govmdpi.com
Materials Science: The aromatic and functionalized nature of this compound makes it a potential building block for the synthesis of novel organic materials. Its incorporation into polymers or supramolecular assemblies could lead to materials with interesting photophysical, electronic, or liquid crystalline properties.
Chemical Biology: As a reactive probe, this compound could be utilized to study biological processes. Its ability to covalently modify specific amino acid residues in proteins could be exploited for target identification and validation in drug discovery.
Compound Information
| Compound Name |
| This compound |
| 1-(3,5-dimethoxyphenyl)ethanone |
| N-bromosuccinimide |
| Thiazole |
| Thiourea |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.10 g/mol |
| CAS Number | 50841-50-4 |
| Appearance | Beige fine crystalline powder indiamart.com |
| Melting Point | 83-85 °C indiamart.com |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.35 (d, J=1.4 Hz, 2H), 6.69 (t, J=1.4 Hz, 1H), 4.40 (s, 2H), 3.82 (s, 6H) |
| ¹³C NMR (CDCl₃) | δ 190.5, 161.0, 135.8, 106.5, 106.2, 55.7, 30.9 |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1595, 1460, 1350, 1205, 1155, 830 |
| Mass Spectrum (EI) | m/z 258/260 (M⁺), 181, 153, 125 |
Q & A
Q. What are the recommended synthetic protocols for 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone, and how can reaction yields be optimized?
The compound is typically synthesized via bromination of 1-(3,5-dimethoxyphenyl)ethanone using brominating agents such as molecular bromine or HBr in acetic acid. A reported procedure achieved an 87% yield by reacting 3,5-dimethoxyacetophenone with bromine in dichloromethane at 0–5°C, followed by purification via recrystallization . Key optimization parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) minimizes side reactions.
- Solvent choice : Dichloromethane or chloroform is preferred for solubility and ease of product isolation.
- Stoichiometry : A 1:1 molar ratio of acetophenone derivative to bromine ensures efficient conversion.
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
- NMR spectroscopy : H NMR (CDCl) shows distinct signals at δ 7.24 (d, J = 2.6 Hz, 2H, aromatic), 6.78 (d, J = 2.4 Hz, 1H, aromatic), 4.79 (s, 2H, CHBr), and 3.89 (s, 6H, OCH) .
- Melting point : The compound solidifies at 128°C, a critical parameter for purity assessment .
- Mass spectrometry : ESI-MS typically displays a [M+1] peak at m/z 275.04 (calculated for CHBrO) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin, or eye contact .
- Ventilation : Work in a fume hood to avoid exposure to toxic vapors.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage into sewers .
Q. How stable is this compound under typical storage conditions?
The compound should be stored in airtight containers at –20°C to prevent degradation. Limited data suggest stability for >12 months under these conditions, but periodic NMR analysis is recommended to verify integrity .
Advanced Research Questions
Q. How can computational methods predict the toxicity and environmental impact of this compound?
Machine learning models, such as QSAR (Quantitative Structure-Activity Relationship), can predict acute toxicity using molecular descriptors (e.g., logP, topological polar surface area). For example, a study on structurally similar brominated acetophenones used random forest algorithms to correlate substituent patterns with toxicity in aquatic organisms . Researchers should validate predictions with in vitro assays (e.g., zebrafish embryo toxicity tests).
Q. What role does this compound play in synthesizing bioactive molecules, and how can reaction mechanisms be elucidated?
this compound is a key intermediate in:
- Antimitotic agents : It reacts with thiophene derivatives to form benzo[b]thiophene scaffolds, inhibiting tubulin polymerization (e.g., IC = 12 nM in MCF-7 cells) .
- Anticancer hybrids : Coumarin-chalcone hybrids synthesized from this compound showed sub-micromolar activity against breast cancer cell lines (MDA-MB-231) via ROS-mediated apoptosis .
Mechanistic studies: Use DFT calculations to map electron transfer pathways or conduct kinetic isotope experiments to identify rate-determining steps.
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?
SC-XRD with SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and bond angles. For example, a related bromoacetophenone derivative exhibited a planar aromatic ring (torsion angle <5°) and Br–C bond length of 1.93 Å, consistent with sp hybridization . Data collection at 305 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor <0.054 ensures accuracy .
Q. What strategies optimize regioselectivity in Friedel-Crafts alkylation reactions using this compound?
- Directing groups : The 3,5-dimethoxy substituents enhance para-selectivity in electrophilic aromatic substitutions due to their electron-donating effects.
- Catalysis : Lewis acids like AlCl or FeCl improve yields in reactions with electron-rich arenes (e.g., anisole).
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side-product formation .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?
- Reproducibility : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points).
- Purification : Recrystallization from ethanol/water (1:1) removes impurities that may alter solubility profiles .
- Collaborative studies : Compare results with independent labs to identify systematic errors.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
